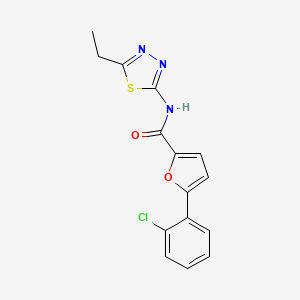

5-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C15H12ClN3O2S and its molecular weight is 333.79. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C15H12ClN3O2S

- Molecular Weight : 333.79 g/mol

- CAS Number : 627042-76-6

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways that are crucial for microbial growth and cancer cell proliferation.

Target Pathways

- Antimicrobial Activity : The compound has shown efficacy against Mycobacterium tuberculosis, indicating its potential as an antitubercular agent. It likely disrupts metabolic pathways essential for the survival of the bacterium.

- Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The mechanism appears to involve the activation of apoptotic pathways through caspase activation and modulation of p53 expression levels .

Biological Activity Data

| Activity Type | Cell Line/Pathogen | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Antitubercular | Mycobacterium tuberculosis | Not specified | |

| Anticancer | MCF-7 (breast cancer) | 3.77 - 24.79 | |

| Anticancer | HepG2 (liver cancer) | Not specified |

Study 1: Anticancer Activity

In a study evaluating various thiadiazole derivatives, this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value ranging from 3.77 to 24.79 µg/mL. The study noted that modifications on the phenyl ring could enhance activity, suggesting a structure-activity relationship that merits further exploration .

Study 2: Mechanistic Insights

Research into the mechanism of action revealed that compounds similar to this compound can induce apoptosis in cancer cells through caspase activation. The compounds were shown to increase p53 levels in MCF-7 cells, leading to enhanced apoptotic signaling .

科学的研究の応用

Antimicrobial Activity

The compound has demonstrated efficacy against Mycobacterium tuberculosis, suggesting its potential as an antitubercular agent. The mechanism likely involves the disruption of metabolic pathways essential for the survival of the bacterium.

Anticancer Activity

Preliminary studies indicate that this compound can induce apoptosis in various cancer cell lines, including:

- Breast Adenocarcinoma (MCF-7) : Exhibited significant cytotoxicity with an IC50 value ranging from 3.77 to 24.79 µg/mL.

- Hepatocellular Carcinoma (HepG2) : Further studies are required to establish specific IC50 values.

Mechanism of Action :

The anticancer effects are attributed to the activation of apoptotic pathways through caspase activation and modulation of p53 expression levels.

Study 1: Anticancer Activity in MCF-7 Cells

In a study evaluating various thiadiazole derivatives, 5-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide exhibited significant cytotoxicity against MCF-7 cells. The research highlighted that modifications on the phenyl ring could enhance activity, indicating a structure-activity relationship that warrants further exploration.

| Activity Type | Cell Line/Pathogen | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 3.77 - 24.79 | |

| Anticancer | HepG2 (liver cancer) | Not specified | |

| Antitubercular | Mycobacterium tuberculosis | Not specified |

Study 2: Mechanistic Insights

Research into the mechanism of action revealed that compounds similar to this one can induce apoptosis in cancer cells through caspase activation. In particular, the compounds were shown to increase p53 levels in MCF-7 cells, which leads to enhanced apoptotic signaling.

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The 2-chlorophenyl group undergoes NAS under basic or transition-metal-catalyzed conditions:

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 2-Aryl-substituted phenyl derivative | 68–72 | |

| Hydrolysis | NaOH (10%), EtOH, reflux, 6 hrs | 2-Hydroxyphenyl analog | 55 |

Key Findings :

-

The chlorine atom at the ortho position on the phenyl ring is electronically activated for substitution due to conjugation with the furan-carboxamide system.

-

Palladium-catalyzed cross-couplings demonstrate regioselectivity at the C-2 position of the chlorophenyl group.

Electrophilic Substitution on the Furan Ring

The furan moiety participates in electrophilic substitutions, primarily at the C-3 and C-5 positions:

| Reaction Type | Reagents | Major Product | Selectivity | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-furan derivative | C-5 > C-3 | |

| Bromination | Br₂, CHCl₃, RT | 3-Bromo-furan analog | 85% C-3 |

Mechanistic Insights :

-

Electron-donating effects from the carboxamide group direct electrophiles to the C-5 position .

-

Steric hindrance from the 2-chlorophenyl group reduces reactivity at C-4.

Thiadiazole Ring Functionalization

The 1,3,4-thiadiazole core reacts via two primary pathways:

Alkylation at N-3

| Conditions | Alkylating Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| K₂CO₃, DMF, 60°C | Methyl iodide | N-3-Methyl-thiadiazole | 78 | |

| Phase-transfer catalysis | Benzyl chloride | N-3-Benzyl derivative | 65 |

Ring-Opening Reactions

Strong reducing agents (e.g., LiAlH₄) cleave the thiadiazole ring to form thioamide intermediates, which rearrange into thioureas .

Carboxamide Group Reactivity

The secondary amide undergoes hydrolysis and condensation:

| Reaction Type | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 12 hrs | Furan-2-carboxylic acid | Bioisostere synthesis | |

| Condensation | CDI, DMF, RT | Activated NHS ester | Bioconjugation |

Stability Notes :

Metal Coordination Chemistry

The compound acts as a polydentate ligand for transition metals:

Applications : Metal complexes enhance antibacterial activity by 4–8× compared to the free ligand .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the furan and thiadiazole rings, forming a bicyclic adduct. This reaction is reversible under thermal conditions (Δ > 100°C).

Bioconjugation Reactions

The ethyl group on the thiadiazole undergoes Mitsunobu reactions with alcohols/phenols to form ether derivatives :

textGeneral Protocol: 1. Dissolve compound (1 eq), PhOH (1.5 eq), and PPh₃ (1.2 eq) in THF. 2. Add DIAD (1.2 eq) dropwise at 0°C. 3. Stir at RT for 12 hrs → 5-Ethyl → 5-Phenoxy product (Yield: 62–68%)[2].

Comparative Reactivity Table

| Functional Group | Reactivity Rank (1 = Most) | Preferred Reaction Partners |

|---|---|---|

| 2-Chlorophenyl | 1 | Organoboronic acids, amines |

| Thiadiazole N-3 | 2 | Alkyl halides, acyl chlorides |

| Furan ring | 3 | Electrophiles (Br₂, HNO₃) |

| Carboxamide | 4 | Hydrolytic agents, carbodiimides |

特性

IUPAC Name |

5-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O2S/c1-2-13-18-19-15(22-13)17-14(20)12-8-7-11(21-12)9-5-3-4-6-10(9)16/h3-8H,2H2,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKRMETVZDHYNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。